2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridin-3-ylmethyl group and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Benzamide Formation: The benzamide core is formed by reacting 2-chlorobenzoic acid with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The thiazolidinone and benzamide intermediates are coupled together using a suitable base and solvent, such as triethylamine in dichloromethane, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could act as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties may make it suitable for use in the development of novel materials, such as polymers or coatings with specific functionalities.
Biological Research: The compound could be used as a probe to study biological processes, particularly those involving sulfur-containing functional groups.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiazolidinone moiety may play a crucial role in binding to these targets, while the pyridin-3-ylmethyl group could enhance specificity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-dimethylimidazolidinium chloride: This compound shares the chloro and nitrogen-containing ring features but lacks the benzamide and pyridin-3-ylmethyl groups.
2,2-difluoro-1,3-dimethylimidazolidine: Similar in having a nitrogen-containing ring but differs significantly in its functional groups and overall structure.
Uniqueness
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its combination of a benzamide core, a thiazolidinone ring, and a pyridin-3-ylmethyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-18(2)11-27(25,26)22(17(18)24)13-5-6-15(19)14(8-13)16(23)21-10-12-4-3-7-20-9-12/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKSFIAVPNVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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